2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one
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Overview
Description
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolinones
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline structure.
Introduction of Chlorophenyl and Fluorophenyl Groups: The chlorophenyl and fluorophenyl groups can be introduced through nucleophilic aromatic substitution reactions, where the appropriate halogenated precursors are used.
Construction of Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinolinone core, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)quinolin-1(2H)-one: Similar structure but with a quinoline core instead of isoquinolinone.
2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)benzoxazin-1(2H)-one: Similar structure but with a benzoxazinone core.
Uniqueness
The uniqueness of 2-(3-chlorophenyl)-4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-chlorophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13ClFN3O2/c24-15-6-4-8-17(12-15)28-13-20(18-9-1-2-10-19(18)23(28)29)22-26-21(27-30-22)14-5-3-7-16(25)11-14/h1-13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZXNSQTRMZJDU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC(=CC=C3)Cl)C4=NC(=NO4)C5=CC(=CC=C5)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13ClFN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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